molecular formula C16H13BrN2O4S B2641192 5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 946387-42-4

5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B2641192
CAS No.: 946387-42-4
M. Wt: 409.25
InChI Key: XSAMKZFPLITDQM-UHFFFAOYSA-N
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Description

5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound that features a combination of bromophenyl, thiazole, and dioxane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with a bromophenyl derivative. The final step involves the formation of the dioxane ring through a cyclization reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. Continuous flow reactors may also be employed to enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Bromophenyl derivatives: Compounds with similar bromophenyl groups but different substituents.

    Thiazole derivatives: Compounds containing the thiazole ring with various functional groups.

    Dioxane derivatives: Compounds featuring the dioxane ring with different substituents.

Uniqueness

5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its combination of bromophenyl, thiazole, and dioxane moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-[[[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O4S/c1-16(2)22-13(20)11(14(21)23-16)7-18-15-19-12(8-24-15)9-4-3-5-10(17)6-9/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAMKZFPLITDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=NC(=CS2)C3=CC(=CC=C3)Br)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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